molecular formula C18H18O3 B1605343 Ethyl 2-benzyl-3-oxo-3-phenylpropanoate CAS No. 56409-75-7

Ethyl 2-benzyl-3-oxo-3-phenylpropanoate

Cat. No.: B1605343
CAS No.: 56409-75-7
M. Wt: 282.3 g/mol
InChI Key: KSTSKHKQRFGSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzyl-3-oxo-3-phenylpropanoate (CAS: 56409-75-7, C₁₈H₁₈O₃, MW: 282.33 g/mol) is a β-keto ester featuring a benzyl group at the α-position and a phenyl group at the γ-keto position. It is a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals.

Properties

CAS No.

56409-75-7

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 2-benzyl-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C18H18O3/c1-2-21-18(20)16(13-14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3

InChI Key

KSTSKHKQRFGSJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2

Other CAS No.

56409-75-7

Origin of Product

United States

Comparison with Similar Compounds

Physical Properties :

  • Appearance: Colorless oil.
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ 7.15–7.28 (m, aromatic protons), 4.12–4.25 (q, ethyl ester), 3.33–3.39 (s, benzyl CH₂).
    • ¹³C NMR : δ 194.7 (keto carbonyl), 169.5 (ester carbonyl).

Comparison with Structural Analogs

Substitution at the γ-Keto Position

Compound Substituent (R) Yield (%) Molecular Formula MW (g/mol) Key Properties
Ethyl 2-benzyl-3-oxo-3-phenylpropanoate Phenyl 65–95 C₁₈H₁₈O₃ 282.33 Colorless oil; used in heterocycle synthesis
Ethyl 2-benzyl-3-oxo-3-(2-thienyl)propanoate (8i) 2-Thienyl 71 C₁₆H₁₆O₃S 289.33 Thiophene protons at δ 7.65–7.75 ppm
Ethyl 2-benzyl-3-(4-nitrophenyl)-3-oxopropanoate (3b) 4-Nitrophenyl N/A C₁₈H₁₇NO₅ 327.34 Electron-withdrawing nitro group enhances reactivity
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluorine (α-position) N/A C₁₁H₁₁FO₃ 210.20 Electronegative F alters keto-enol equilibrium

Key Observations :

  • Thienyl substitution (8i) introduces sulfur, affecting aromaticity and electronic properties. The yield (71%) is comparable to the parent compound.
  • Nitro-substituted analogs (e.g., 3b) are less common in synthesis due to steric and electronic challenges but offer enhanced reactivity for electrophilic substitutions.

Substitution at the α-Benzyl Position

Compound Substituent (R) Yield (%) Molecular Formula Key Applications
Ethyl 2-(4-chlorobenzyl)-3-oxo-3-phenylpropanoate (3n) 4-Chlorobenzyl N/A C₁₈H₁₇ClO₃ Antibacterial intermediates
Ethyl 2-(4-methoxybenzyl)-3-oxo-3-phenylpropanoate (3j) 4-Methoxybenzyl N/A C₁₉H₂₀O₄ Enhanced solubility due to methoxy group
Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate (4bg) 3-Fluorobenzyl N/A C₁₇H₁₉FO₃ Pharmacological evaluation

Key Observations :

  • Chlorinated analogs (e.g., 3n) may exhibit improved biological activity but require careful handling due to toxicity.
  • Methoxy-substituted derivatives (3j) show increased solubility in polar solvents, advantageous for drug formulation.

Derivatives with Modified Ester Groups

Compound Ester Group Yield (%) Molecular Formula Key Features
Ethyl 2-benzylacetoacetate Ethyl N/A C₁₃H₁₆O₃ Simpler structure; lower MW
Methyl 3-oxo-2-phenylpropanoate Methyl N/A C₁₀H₁₀O₃ Reduced steric hindrance

Key Observations :

  • Methyl esters (e.g., methyl 3-oxo-2-phenylpropanoate) are less sterically hindered, facilitating faster enzymatic hydrolysis in prodrug applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.